2,6-Bis(ethoxymethyl)-4-methylphenol
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Overview
Description
2,6-Bis(ethoxymethyl)-4-methylphenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(ethoxymethyl)-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(ethoxymethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,6-Bis(ethoxymethyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2,6-Bis(ethoxymethyl)-4-methylphenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Known for its antioxidant and antimicrobial potential.
2,6-Bis(hydroxymethyl)pyridine: Used in the preparation of metal complexes and catalysts.
2,6-Bis(1H-imidazol-2-yl)pyridine: Exhibits high-temperature spin crossover in iron(II) complexes.
Uniqueness
2,6-Bis(ethoxymethyl)-4-methylphenol is unique due to its specific ethoxymethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
215253-59-1 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,6-bis(ethoxymethyl)-4-methylphenol |
InChI |
InChI=1S/C13H20O3/c1-4-15-8-11-6-10(3)7-12(13(11)14)9-16-5-2/h6-7,14H,4-5,8-9H2,1-3H3 |
InChI Key |
ILTGLWXJMQLBBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=CC(=C1O)COCC)C |
Origin of Product |
United States |
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